4-Methylene-2,5-cyclohexadiene-1-one
Overview
Description
4-Methylene-2,5-cyclohexadiene-1-one is an organic compound with the molecular formula C7H6O . It has a molecular weight of 106.1219 .
Molecular Structure Analysis
The molecular structure of 4-Methylene-2,5-cyclohexadiene-1-one can be represented in 2D or 3D models . The IUPAC Standard InChI is InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2 .Scientific Research Applications
Redox-Troponization and Oxidative Expansion : Nikanorov et al. (1995) discuss the reaction of a similar compound, 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one, with Pd(PPh3)4, leading to 4-methyl-2,4,6-cycloheptatrien-1-one. This reaction involves carbometallation and dehydrometallation, indicating potential applications in organic synthesis and redox chemistry (Nikanorov et al., 1995).
Radiolytic Oxidation Studies : Schuler et al. (2002) identified 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one as a significant product in the radiolysis of aqueous solutions of p-cresol. This finding suggests applications in understanding the radiolytic oxidation processes (Schuler et al., 2002).
Study of Molecular Structures : Trætteberg et al. (1982) studied the molecular structures of compounds including 4,4-dimethyl-1-methylene-2,5-cyclohexadiene, revealing insights into the properties of non-planar carbocyclic rings, which could be relevant in materials science and molecular design (Trætteberg et al., 1982).
Reactivity in Bimolecular Reactions : Gajewski and Gortva (1989) investigated the bimolecular reactions of compounds including 3-methylene-1,4-cyclohexadiene. Their findings on reaction kinetics and product distribution can inform synthetic strategies in organic chemistry (Gajewski & Gortva, 1989).
Ring Synthesis via Metathesis : Kulkarni and Diver (2004) demonstrated ring synthesis of cyclohexadienes through methylene-free enyne metathesis, a technique that could have implications in the synthesis of cyclic compounds (Kulkarni & Diver, 2004).
Nonlinear Optical Materials : Itoh (1995) prepared quinonemethide imines, including 4-methylene-2,5-cyclohexadien-1-imines, for use in nonlinear optical materials. This research points to applications in the development of advanced optical materials (Itoh, 1995).
properties
IUPAC Name |
4-methylidenecyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNKYLDSDFUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C=CC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950569 | |
Record name | p-Quinonemethide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylene-2,5-cyclohexadiene-1-one | |
CAS RN |
502-87-4, 27890-67-1 | |
Record name | p-Quinonemethide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinone methide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Cyclohexadien-1-one, 6-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027890671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Quinonemethide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINONE METHIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9FUL88GTN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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